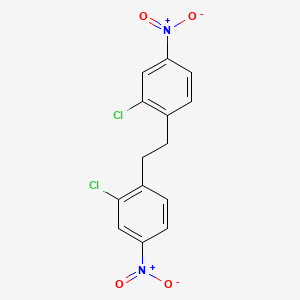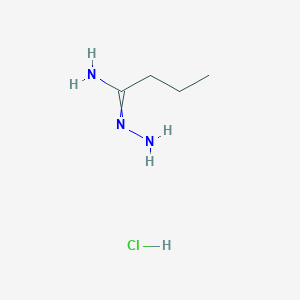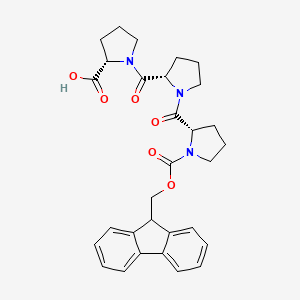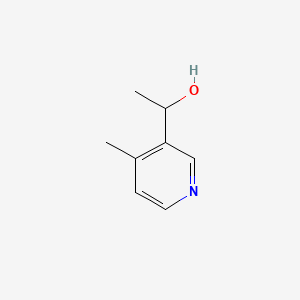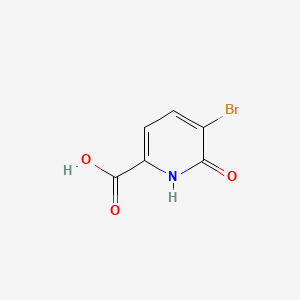
5-Bromo-6-hydroxypicolinic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-6-hydroxypicolinic acid is a derivative of picolinic acid with a bromine atom at the 5-position and a hydroxyl group at the 6-position . It has a molecular formula of C6H4BrNO3 and a molecular weight of 218 .
Molecular Structure Analysis
The molecular structure of 5-Bromo-6-hydroxypicolinic acid consists of a pyridine ring with a carboxylic acid (COOH) substituent at the 2-position, a bromine atom at the 5-position, and a hydroxyl group at the 6-position .Physical And Chemical Properties Analysis
5-Bromo-6-hydroxypicolinic acid is a solid at room temperature . It has a molecular weight of 218 . The compound is white to yellow to brown in color .Wissenschaftliche Forschungsanwendungen
Cobalt(II) Complexes Synthesis : Cobalt(II) complexes with 6-hydroxypicolinic acid have been synthesized and characterized. These complexes demonstrate interesting conformational behaviors in solid states, which can be useful in materials science and coordination chemistry (Kukovec, Popović, Pavlović, & Linarić, 2008).
Density Functional Theory Investigation : A study using density functional theory examined the kinetics and thermodynamics of proton-related reactions of hydroxypicolinic acids, including 5-hydroxypicolinate. This research is relevant for understanding the chemical properties and potential applications of these compounds in various fields (Yasarawan, Thipyapong, & Ruangpornvisuti, 2016).
Microbial Catabolism of 5-Hydroxypicolinic Acid : The microbial degradation of 5-hydroxypicolinic acid by Alcaligenes faecalis JQ135 has been studied, revealing a novel monocomponent FAD-dependent monooxygenase, HpaM. This enzyme catalyzes the 2-decarboxylative hydroxylation of 5-hydroxypicolinic acid, deepening our understanding of microbial catabolism of pyridine derivatives (Qiu et al., 2017).
Iodination and Photodehalogenation Studies : Research on the iodination of 5-hydroxypicolinic acid has led to the formation of various iodo derivatives. Additionally, studies on the photodehalogenation of related compounds provide insights into the photochemical properties of these substances, which could be relevant for photobiology and material science applications (Stolyarova, Smirnov, & Dyumaev, 1978; Rollet, Richard, & Pilichowski, 2006).
Electrophilic Substitution Study : Electrophilic substitution reactions of 5-hydroxypicolinic acid have been explored, yielding information on the chemical reactivity of the compound, which is valuable for synthetic chemistry (Smirnov, Stolyarova, Zhuravlev, Lezina, & Dyumaev, 1976).
Structural Analysis of β-Hydroxy Derivatives : The structures of β-hydroxy derivatives of monopyridine-carboxylic acids, including 5-hydroxypicolinic acid, have been studied using UV and IR spectroscopy. This research contributes to the understanding of the molecular structure and properties of these compounds (Grachev, Zaitsev, Stolyarova, Smirnov, & Dyumaev, 1977).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 5-Bromo-6-hydroxypicolinic acid are not mentioned in the search results, it’s worth noting that picolinic acid derivatives have been used as organic ligands to form metal-organic complexes . This suggests potential future applications in the field of coordination chemistry.
Eigenschaften
IUPAC Name |
5-bromo-6-oxo-1H-pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-4(6(10)11)8-5(3)9/h1-2H,(H,8,9)(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVVISLCKIQNUDL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=C1)C(=O)O)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrNO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40735283 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.00 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-6-hydroxypicolinic acid | |
CAS RN |
1214385-51-9 |
Source


|
| Record name | 5-Bromo-6-oxo-1,6-dihydropyridine-2-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40735283 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

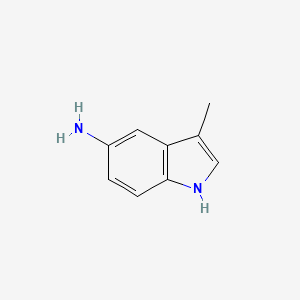

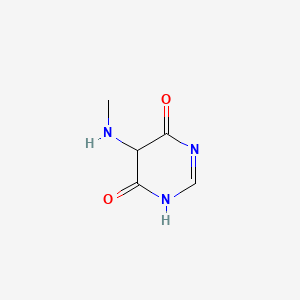
![7-(Methoxymethyl)-1H-pyrrolo[3,2-d]pyrimidin-4(5H)-one](/img/structure/B566619.png)
![7-Methyl-1-oxa-3-azaspiro[4.5]decane-2,4-dione](/img/structure/B566623.png)
